molecular formula C15H18N2O6 B1386936 4-[3-(Ethoxycarbonyl)piperidin-1-yl]-3-nitrobenzoic acid CAS No. 942474-36-4

4-[3-(Ethoxycarbonyl)piperidin-1-yl]-3-nitrobenzoic acid

Cat. No. B1386936
M. Wt: 322.31 g/mol
InChI Key: GCCRCENIRCAAIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(Ethoxycarbonyl)piperidin-1-yl]-3-nitrobenzoic acid (ECPNB) is a synthetic compound used in scientific research. It is a nitrobenzoic acid derivative with a piperidine ring and an ethoxycarbonyl group. It has been used in various fields of research, including biochemical and physiological studies, to study the effects of nitrobenzoic acid derivatives on various biological systems.

Scientific Research Applications

4-[3-(Ethoxycarbonyl)piperidin-1-yl]-3-nitrobenzoic acid has been used in various scientific research applications, including biochemical and physiological studies. It has been used to study the effects of nitrobenzoic acid derivatives on various biological systems, such as the nervous system, cardiovascular system, and immune system. It has also been used to study the effects of nitrobenzoic acid derivatives on the expression of genes involved in the regulation of cell proliferation and differentiation.

Mechanism Of Action

The mechanism of action of 4-[3-(Ethoxycarbonyl)piperidin-1-yl]-3-nitrobenzoic acid is not yet fully understood, but it is believed to involve the inhibition of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are important mediators of inflammation and pain. By inhibiting the activity of COX-2, 4-[3-(Ethoxycarbonyl)piperidin-1-yl]-3-nitrobenzoic acid is thought to reduce inflammation and pain.

Biochemical And Physiological Effects

4-[3-(Ethoxycarbonyl)piperidin-1-yl]-3-nitrobenzoic acid has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins. Additionally, it has been shown to reduce inflammation and pain. It has also been shown to have anti-tumor effects, and to increase the expression of genes involved in the regulation of cell proliferation and differentiation.

Advantages And Limitations For Lab Experiments

The main advantage of using 4-[3-(Ethoxycarbonyl)piperidin-1-yl]-3-nitrobenzoic acid in laboratory experiments is that it is relatively easy to synthesize and can be used in a variety of research applications. Additionally, it is relatively stable and has been shown to have a variety of biochemical and physiological effects. The main limitation of using 4-[3-(Ethoxycarbonyl)piperidin-1-yl]-3-nitrobenzoic acid in laboratory experiments is that the mechanism of action is not yet fully understood, which limits its use in certain research applications.

Future Directions

Some potential future directions for research using 4-[3-(Ethoxycarbonyl)piperidin-1-yl]-3-nitrobenzoic acid include further investigation into the mechanism of action of the compound, as well as studies to determine its potential therapeutic applications. Additionally, further research could be conducted to determine the effects of 4-[3-(Ethoxycarbonyl)piperidin-1-yl]-3-nitrobenzoic acid on other biological systems, such as the immune system and the cardiovascular system. Finally, further research could be conducted to determine the potential side effects and toxicity of 4-[3-(Ethoxycarbonyl)piperidin-1-yl]-3-nitrobenzoic acid.

properties

IUPAC Name

4-(3-ethoxycarbonylpiperidin-1-yl)-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O6/c1-2-23-15(20)11-4-3-7-16(9-11)12-6-5-10(14(18)19)8-13(12)17(21)22/h5-6,8,11H,2-4,7,9H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCCRCENIRCAAIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657003
Record name 4-[3-(Ethoxycarbonyl)piperidin-1-yl]-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(Ethoxycarbonyl)piperidin-1-yl]-3-nitrobenzoic acid

CAS RN

942474-36-4
Record name 4-[3-(Ethoxycarbonyl)piperidin-1-yl]-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.